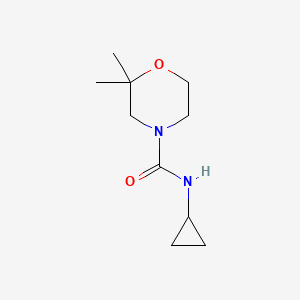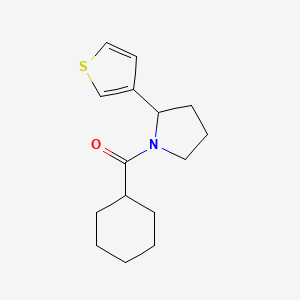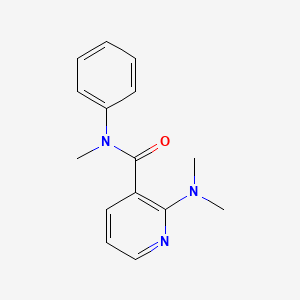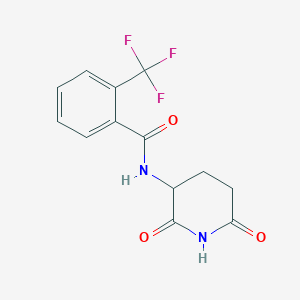
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
作用機序
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and DNA, which is necessary for its function in cancer stem cells. By inhibiting BMI-1, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide can prevent the self-renewal of cancer stem cells and promote their differentiation into non-tumorigenic cells.
Biochemical and Physiological Effects:
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer cell proliferation and survival. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its specificity for BMI-1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has a short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the combination of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide in combination with immunotherapy is an area of active research. Finally, the development of more effective formulations of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide for in vivo administration is an important area of future research.
合成法
The synthesis of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide involves several steps. The first step is the synthesis of 2-amino-5-methylthiazole, which is then reacted with 2-bromo-6-methylpyridine to form 2-(2-pyridyl)-5-methylthiazole. This compound is then reacted with isobutyryl chloride to form the final product, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide.
科学的研究の応用
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and targeting these cells is a promising approach for cancer therapy. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
特性
IUPAC Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)13-15-9(3)11(18-13)12(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCZJKFEBFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)




![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)